molecular formula C4H4ClF3N2O2 B023811 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine CAS No. 762240-99-3

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

Cat. No. B023811
CAS RN: 762240-99-3
M. Wt: 204.53 g/mol
InChI Key: DYKIVKLXFDNBMY-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is an important intermediate of the new drug sitagliptin phosphate of Merck company . Sitagliptin phosphate is the first medicine that the DDP-4 inhibitor is applied to treat type II diabetes .


Molecular Structure Analysis

The molecular formula of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is C4H4ClF3N2O2 . The InChI is 1S/C4H4ClF3N2O2/c5-1-2(11)9-10-3(12)4(6,7)8/h1H2,(H,9,11)(H,10,12) . The Canonical SMILES is C(C(=O)NNC(=O)C(F)(F)F)Cl .


Physical And Chemical Properties Analysis

The molecular weight of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is 204.53 g/mol . The exact mass is 203.9913396 g/mol . The monoisotopic mass is also 203.9913396 g/mol .

Scientific Research Applications

Fluorogenic and Chromogenic Probes for Hydrazine Detection

Hydrazine derivatives, including “1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine”, have been used in the design of fluorogenic and chromogenic probes for the detection of hydrazine . These probes have gained attention due to their sensitive nature and biological compatibility .

pH Sensing

Hydrazine-based sensors, which can be derived from “1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine”, have been found to be highly sensitive pH sensors . For example, BPPIH (N1,N3-bis(perfluorophenyl)isophthalohydrazide) is a highly sensitive pH sensor in the pH range 5.0 to 10.0 in a DMSO–water solvent mixture .

Fluoride Ion Sensing

Hydrazine-based sensors can also be used for the selective detection of fluoride ions . For instance, BPBIH (N1′,N3′-bis(perfluorobenzylidene)isophthalohydrazide) shows greater selectivity towards fluoride ions .

Turn-On Fluorescence Sensing

“1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine” could potentially be used in the development of turn-on fluorescence sensors for hydrazine detection . These sensors can detect hydrazine under weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions .

Environmental Monitoring

Due to the high toxicity of hydrazine to human health and its impact on the environment, “1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine” could be used in the development of sensitive methods for the detection of hydrazine in environmental samples .

Biological Applications

The biological compatibility of hydrazine-based sensors suggests potential applications in biological systems . For example, the ability of BPPIH to monitor pH changes inside cancer cells is a useful application of the sensor as a functional material .

Mechanism of Action

Target of Action

The primary target of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, also known as N’-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide, is hydrazine . Hydrazine is a highly toxic organic molecule that poses a significant threat to human health .

Mode of Action

The compound interacts with hydrazine through a chemical reaction involving the ynone structure present in the compound . This interaction results in the cyclization of the ynone structure to pyrazole, leading to the restriction of the intramolecular charge transfer effect . This process significantly enhances the fluorescence of the compound, making it a useful tool for detecting hydrazine .

Biochemical Pathways

The compound’s interaction with hydrazine affects various biochemical pathways. For instance, the synthesis of unsymmetrical hydrazines involves cross-selective intermolecular NN reductive coupling of nitroarenes and anilines in the presence of a hydrosilane as the terminal reductant . This reaction offers good chemoselectivity and functional group tolerance .

Pharmacokinetics

The compound’s interaction with hydrazine suggests that it may have a high sensitivity (detection limit: 016 μM), a wide linear range (0–50 μM), and a high selectivity . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is a significant enhancement in fluorescence when hydrazine is added . This makes the compound a useful tool for detecting hydrazine in various environments, including weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound can detect hydrazine under weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions . Additionally, the compound has been successfully applied to detect hydrazine in real water samples and human blood serum , demonstrating its effectiveness in various environments.

Safety and Hazards

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is toxic if swallowed . It causes skin irritation . It also causes serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3N2O2/c5-1-2(11)9-10-3(12)4(6,7)8/h1H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKIVKLXFDNBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NNC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474799
Record name N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

CAS RN

762240-99-3
Record name N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine hydrate (15 g, 35 wt %) is mixed acetonitrile (22.5 mL) and cooled to about 10° C. Ethyl trifluoroacetate (23.3 g) is added over 1 hour. The resulting solution is warmed to 20° C. and stirred for about 1 hour. The solution is cooled to 0-2° C. 50 wt % aqueous NaOH (7.88 g) and chloroacetyl chloride (22.2 g) are added to the reaction solution simultaneously over 2 hours. The reaction mixture is warmed to 15-18° C. and stirred for about 5 hours. Solvent is distilled off under vacuum at about 30° C. Water (50 mL) and ethyl acetate (100 mL) are added to the obtained crude. The organic and aqueous layers are separated and aqueous layer is washed with ethyl acetate (2×50 mL). The organic layers are combined and washed with water (2×50 mL) followed by washing with 15% sodium chloride solution (2×50 mL). The combined organic layer is dried over sodium sulfate. The solvent is completely distilled off under vacuum to afford the title compound. (Yield: 98.3%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
7.88 g
Type
reactant
Reaction Step Three
Quantity
22.2 g
Type
reactant
Reaction Step Three
Yield
98.3%

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